molecular formula C12H14BrNO2 B2538970 1-[2-Bromo-4-(morpholin-4-yl)phenyl]ethan-1-one CAS No. 1696821-91-6

1-[2-Bromo-4-(morpholin-4-yl)phenyl]ethan-1-one

Cat. No.: B2538970
CAS No.: 1696821-91-6
M. Wt: 284.153
InChI Key: BJEICHAJDPZOFX-UHFFFAOYSA-N
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Description

1-[2-Bromo-4-(morpholin-4-yl)phenyl]ethan-1-one is an organic compound with the molecular formula C12H14BrNO2. It is known for its unique structure, which includes a bromine atom, a morpholine ring, and a phenyl group. This compound is used in various scientific research applications due to its reactivity and potential biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-[2-Bromo-4-(morpholin-4-yl)phenyl]ethan-1-one can be synthesized through several methods. One common route involves the bromination of 1-(4-morpholinophenyl)ethanone using bromine or a brominating agent under controlled conditions. The reaction typically takes place in an organic solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent side reactions .

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, leading to higher efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: 1-[2-Bromo-4-(morpholin-4-yl)phenyl]ethan-1-one undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction Reactions: Reduction of the carbonyl group can yield alcohol derivatives.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-[2-Bromo-4-(morpholin-4-yl)phenyl]ethan-1-one is utilized in multiple scientific research fields:

Mechanism of Action

The mechanism of action of 1-[2-Bromo-4-(morpholin-4-yl)phenyl]ethan-1-one involves its interaction with specific molecular targets. The bromine atom and morpholine ring play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes and receptors, leading to modulation of biological pathways. Detailed studies on its molecular targets and pathways are ongoing to fully elucidate its mechanism .

Comparison with Similar Compounds

  • 2-Bromo-1-(4-morpholinyl)ethanone
  • 4-(Bromomethyl)pyridine
  • 2-Bromo-4’-(morpholin-4-yl)acetophenone

Comparison: 1-[2-Bromo-4-(morpholin-4-yl)phenyl]ethan-1-one is unique due to its specific substitution pattern and the presence of both a bromine atom and a morpholine ring. This combination imparts distinct reactivity and potential biological activities compared to similar compounds. For instance, 2-Bromo-1-(4-morpholinyl)ethanone lacks the phenyl group, which may affect its overall reactivity and applications .

Properties

IUPAC Name

1-(2-bromo-4-morpholin-4-ylphenyl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14BrNO2/c1-9(15)11-3-2-10(8-12(11)13)14-4-6-16-7-5-14/h2-3,8H,4-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJEICHAJDPZOFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C=C(C=C1)N2CCOCC2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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